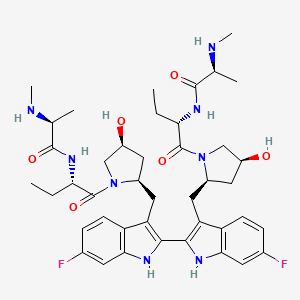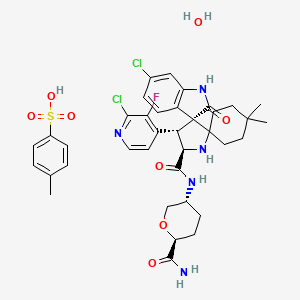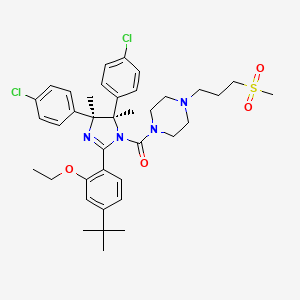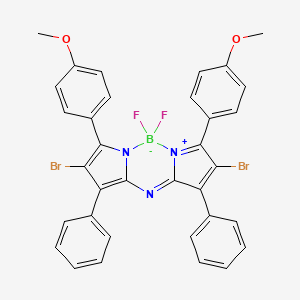![molecular formula C23H22N2O4 B612146 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole CAS No. 1331959-78-4](/img/structure/B612146.png)
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HAC-Y6 is a novel and potent microtubule inhitor. HAC-Y60 exhibited potent antitumor activity against human hepatocellular carcinoma (HCC) cells in vitro. Western blot and immunofluorescence experiments showed that HAC-Y6 depolymerized microtubules similarly to the effects of colchicine. HAC-Y6 exhibited its antitumor activity by disrupting microtubule assembly, causing cell cycle arrest and apoptosis through both extrinsic and intrinsic pathways in Hep3B cells. ( Oncol Rep. 2010 Nov; 24(5):1169-78. )
Applications De Recherche Scientifique
Anticancer Activity
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido[2,3-b]indole has been extensively studied for its potent anticancer activity. This compound, also known as HAC-Y6, has demonstrated significant cytotoxic effects on various cancer cell lines. Studies have shown that HAC-Y6 induces growth inhibition, G2/M arrest, and apoptosis in COLO 205 cells. The compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis via mitochondrial pathways, and exhibits selective anticancer activity (Tsai et al., 2010; Lin et al., 2013).
Molecular Mechanisms of Action
The compound's mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways. HAC-Y6 exposure leads to the depolymerization of microtubules and influences the expression of cell cycle and apoptosis-related proteins. In Hep3B cells, treatment with HAC-Y6 resulted in the accumulation of the G2/M phase and induced apoptosis. The compound's activity involves the up-regulation of death receptor 4 (DR4) and phosphorylation of p38, highlighting its potential as a promising microtubule inhibitor for the treatment of hepatocellular carcinoma (Tsai et al., 2010).
Propriétés
Numéro CAS |
1331959-78-4 |
|---|---|
Nom du produit |
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole |
Formule moléculaire |
C23H22N2O4 |
Poids moléculaire |
390.43 |
Nom IUPAC |
1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone |
InChI |
InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3 |
Clé InChI |
NYMMDHGEECPYAW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC |
Apparence |
white solid powder |
Pureté |
>98% |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HACY6; HAC-Y6; HAC Y6. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)
